methyl 2-[(pyrazin-2-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate methyl 2-[(pyrazin-2-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 6112-98-7
VCID: VC10984244
InChI: InChI=1S/C16H17N3O3S/c1-22-16(21)13-10-5-3-2-4-6-12(10)23-15(13)19-14(20)11-9-17-7-8-18-11/h7-9H,2-6H2,1H3,(H,19,20)
SMILES: COC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=NC=CN=C3
Molecular Formula: C16H17N3O3S
Molecular Weight: 331.4 g/mol

methyl 2-[(pyrazin-2-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

CAS No.: 6112-98-7

Cat. No.: VC10984244

Molecular Formula: C16H17N3O3S

Molecular Weight: 331.4 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-[(pyrazin-2-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate - 6112-98-7

Specification

CAS No. 6112-98-7
Molecular Formula C16H17N3O3S
Molecular Weight 331.4 g/mol
IUPAC Name methyl 2-(pyrazine-2-carbonylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Standard InChI InChI=1S/C16H17N3O3S/c1-22-16(21)13-10-5-3-2-4-6-12(10)23-15(13)19-14(20)11-9-17-7-8-18-11/h7-9H,2-6H2,1H3,(H,19,20)
Standard InChI Key GIGQMJQDQGIONU-UHFFFAOYSA-N
SMILES COC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=NC=CN=C3
Canonical SMILES COC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=NC=CN=C3

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, methyl 2-[(pyrazin-2-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate, reflects its hybrid architecture. Key components include:

  • Thiophene core: A five-membered aromatic ring with sulfur at position 1, fused to a seven-membered cycloheptane ring.

  • Pyrazin-2-ylcarbonyl group: A pyrazine-derived acyl moiety linked via an amide bond to the thiophene’s C2 position.

  • Methyl ester: A carboxylate group at C3, esterified with methanol.

Crystallographic data for analogous thiophene derivatives, such as methyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyran-3-carboxylate, reveal triclinic crystal systems with hydrogen bonding governing supramolecular packing . While direct XRD data for the target compound are unavailable, its cycloheptane-thiophene fusion likely adopts a non-planar conformation, with the pyrazine moiety introducing steric and electronic effects.

Synthetic Strategies and Reaction Optimization

Multicomponent Reactions (MCRs)

The synthesis of structurally related heterocycles, such as 4H-pyrans, employs MCRs under organocatalytic conditions . For the target compound, a plausible route involves:

  • Cycloheptane-thiophene precursor: Cyclocondensation of α-thiophenecarboxylic acid derivatives with cycloheptanone.

  • Amide coupling: Reaction of the thiophene-3-carboxylate with pyrazine-2-carbonyl chloride under Schotten-Baumann conditions.

Reaction parameters (solvent, catalyst, temperature) critical to yield optimization can be inferred from analogous systems. For example, urea (10 mol%) in ethanol/water at room temperature achieved 92% yield for a 4H-pyran derivative , suggesting mild conditions may suffice for amide bond formation.

Radical and Palladium-Catalyzed Pathways

Functionalized isocyanides, like 2-(2-isocyanophenyl)-1H-indoles, undergo selective CH or NH imidoylative annulation under Mn- or Pd-catalyzed conditions . While the target compound lacks an isocyanide group, similar transition-metal-mediated strategies could functionalize its thiophene core. For instance, Pd(OAc)2/PPh3 systems facilitate NH cyclization in indoloquinazolines , a mechanism potentially adaptable for introducing substituents to the cycloheptane ring.

Spectroscopic Characterization and Physicochemical Properties

Spectroscopic Data (Inferred)

  • IR Spectroscopy: Expected peaks include ν(C=O) ~1680 cm⁻¹ (ester), ~1650 cm⁻¹ (amide), and ν(N-H) ~3300 cm⁻¹ .

  • ¹H NMR:

    • Cycloheptane protons: Multiplet at δ 1.50–2.20 ppm.

    • Thiophene H: Singlet at δ 6.80–7.20 ppm.

    • Pyrazine H: Doublets at δ 8.50–9.00 ppm.

  • ¹³C NMR: Carbonyl carbons (ester: ~170 ppm; amide: ~165 ppm), pyrazine C=O (~160 ppm) .

Physicochemical Properties

  • Solubility: Moderate in polar aprotic solvents (DMSO, DMF) due to ester and amide groups.

  • Melting Point: Estimated 180–200°C, based on structurally similar thiophene carboxylates .

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